molecular formula C12H14O2 B1323628 3-(3-Acetoxyphenyl)-2-methyl-1-propene CAS No. 890097-83-3

3-(3-Acetoxyphenyl)-2-methyl-1-propene

Cat. No. B1323628
M. Wt: 190.24 g/mol
InChI Key: GFZBEOHAVIRFEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Chemical Synthesis and Reactions

3-(3-Acetoxyphenyl)-2-methyl-1-propene is involved in various chemical synthesis processes and reactions:

  • Annulation Reactions : It serves as a reagent in [3+3] annulation reactions, a method for preparing methylenecyclohexanes, indicating its role in complex organic synthesis (Ward & Kaller, 1991).
  • Acetoxyallylation of Aldehydes : The compound is used in the acetoxyallylation of aldehydes mediated by indium, which leads to the production of monoprotected 1-en-3,4-diols (Lombardo et al., 2001).
  • Polymer Research : It plays a role in the synthesis of poly(3-phenylgalvinoxylthiophene), a conjugated polyradical with high spin concentration, indicating its use in advanced polymer and materials science (Miyasaka et al., 2001).
  • Preparation of Precursors : It is used in the preparation of 1,2-diacetoxy-2-propene, serving as a precursor for other chemical compounds (Sakai Kunikazu & Kondo, 1990).
  • Gas-phase Reactions : It is involved in gas-phase reactions with nitrate radicals, contributing to atmospheric chemistry studies (Noda et al., 2000).
  • Nonlinear Optical Properties : The compound is explored for its role in nonlinear optical parameters, relevant to fields like photonics and optical device applications (Naseema et al., 2010).

Catalysts and Catalysis

3-(3-Acetoxyphenyl)-2-methyl-1-propene also finds applications in catalysis:

  • Rhodium-Catalyzed Reactions : It is used in regioselective synthesis of enol esters from 1-alkynes and carboxylic acids catalyzed by rhodium(I) monohydrides (Bianchini et al., 1990).
  • Palladium-Catalyzed Cycloaddition : The compound is a key player in palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, producing pyrrolidines with high enantioselectivity (Trost et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

[3-(2-methylprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)7-11-5-4-6-12(8-11)14-10(3)13/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZBEOHAVIRFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641199
Record name 3-(2-Methylprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetoxyphenyl)-2-methyl-1-propene

CAS RN

890097-83-3
Record name Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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